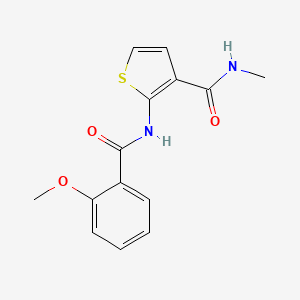

2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(2-methoxybenzoyl)amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-15-12(17)10-7-8-20-14(10)16-13(18)9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYPRYRXEQNWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Principle and Mechanism

The Gewald reaction represents one of the most versatile methods for constructing the thiophene core structure required for this compound. This multicomponent reaction involves the condensation of a carbonyl compound with an activated nitrile in the presence of elemental sulfur to form substituted 2-aminothiophenes.

Synthesis of 2-amino-N-methylthiophene-3-carboxamide Precursor

The initial precursor for our target compound, 2-amino-N-methylthiophene-3-carboxamide, can be synthesized using the Gewald reaction according to the following protocol:

- Reaction of an α-methylene carbonyl compound with ethyl 2-cyanoacetate (or similar activated nitrile) in the presence of elemental sulfur

- Formation of the corresponding ethyl 2-aminothiophene-3-carboxylate

- Conversion of the ester to the N-methylcarboxamide through aminolysis with methylamine

The reaction typically employs diethylamine or morpholine as a base catalyst and can be conducted in ethanol or dimethylformamide as the solvent.

Reaction Conditions and Optimization

The optimal conditions for the Gewald reaction to prepare the thiophene core are summarized in Table 1:

| Parameter | Optimized Condition | Comments |

|---|---|---|

| Solvent | Ethanol | Provides good solubility for reactants |

| Temperature | 50-60°C | Higher temperatures may lead to side reactions |

| Catalyst | Diethylamine | Facilitates condensation reaction |

| Reaction Time | 4-6 hours | Monitored by TLC to ensure completion |

| Molar Ratio (carbonyl:nitrile:sulfur) | 1:1:1.2 | Excess sulfur improves yield |

| Work-up | Recrystallization from ethanol | Ensures high purity of intermediate |

Introduction of the 2-methoxybenzamido Group

Acylation with 2-methoxybenzoyl Chloride

The 2-methoxybenzamido group can be introduced through acylation of the 2-amino group of the thiophene core. This can be accomplished by reacting 2-amino-N-methylthiophene-3-carboxamide with 2-methoxybenzoyl chloride. The acyl chloride can be prepared from 2-methoxybenzoic acid using thionyl chloride as detailed below:

- 2-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions for 2-3 hours

- The excess thionyl chloride is removed by distillation

- The resulting 2-methoxybenzoyl chloride is immediately used for the acylation reaction

The acylation reaction typically proceeds as follows:

2-amino-N-methylthiophene-3-carboxamide + 2-methoxybenzoyl chloride → this compound + HCl

Alternative Coupling Methods

In addition to using acyl chlorides, the amidation can also be performed using coupling reagents such as HATU, EDC/HOBt, or PyBOP to directly couple 2-methoxybenzoic acid with the amino group of the thiophene. This approach offers milder reaction conditions but may require optimization of the coupling parameters.

The reaction conditions for amidation using different coupling methods are compared in Table 2:

| Coupling Method | Reagents | Solvent | Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Acyl Chloride | SOCl₂, 2-methoxybenzoyl chloride | DMF | Triethylamine | 0°C to RT | 5-6 h | 75-85 |

| HATU Coupling | HATU, 2-methoxybenzoic acid | DMF | DIPEA | RT | 12-18 h | 70-80 |

| EDC/HOBt | EDC, HOBt, 2-methoxybenzoic acid | DCM | DIPEA | RT | 24 h | 65-75 |

| Mixed Anhydride | Isobutyl chloroformate, 2-methoxybenzoic acid | THF | N-methylmorpholine | -15°C to RT | 8-10 h | 60-70 |

One-Pot Synthesis Approach

An efficient one-pot approach for the synthesis of the target compound involves the following sequence:

- Formation of the thiophene core via Gewald reaction

- In situ acylation with 2-methoxybenzoyl chloride without isolation of the intermediate

- Purification of the final product by column chromatography or recrystallization

This approach minimizes handling losses and can improve overall yield. The reaction sequence is outlined below:

- A mixture of an appropriate aldehyde or ketone, ethyl cyanoacetate, and elemental sulfur is heated in the presence of diethylamine in ethanol to form the thiophene core

- After completion of the Gewald reaction (monitored by TLC), the reaction mixture is cooled

- 2-methoxybenzoyl chloride is added dropwise at 0-5°C, followed by addition of triethylamine

- The mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours

- After work-up, the crude product is purified by column chromatography or recrystallization

Nucleophilic Substitution Approach for Thiophene Functionalization

An alternative method involves nucleophilic substitution reactions starting from haloacetamido thiophene derivatives. This approach involves:

- Preparation of N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide intermediates

- Nucleophilic substitution with appropriate nucleophiles to introduce the 2-methoxybenzamido group

The reaction conditions for this approach typically involve:

- Solvent: DMF or acetone

- Base: Potassium carbonate or sodium ethoxide

- Temperature: Room temperature to reflux

- Time: 5-6 hours

Detailed Step-by-Step Synthesis Protocol

Preparation of 2-amino-N-methylthiophene-3-carboxamide (Intermediate 1)

- A solution containing ethyl cyanoacetate (11.3 g, 0.1 mol), methylamine (33% in ethanol, 12.4 g, 0.13 mol), and a catalytic amount of sodium methoxide is stirred at room temperature for 2 hours to form the corresponding cyanoacetamide.

- To this solution, acetaldehyde (or another appropriate carbonyl compound, 0.1 mol), elemental sulfur (3.84 g, 0.12 mol), and diethylamine (10.3 g, 0.14 mol) are added.

- The mixture is heated to 50-60°C for 4-6 hours until TLC indicates complete consumption of starting materials.

- After cooling, the mixture is poured into ice water, and the precipitate is collected by filtration.

- The crude product is recrystallized from ethanol to afford pure 2-amino-N-methylthiophene-3-carboxamide.

Preparation of 2-methoxybenzoyl Chloride (Intermediate 2)

- 2-methoxybenzoic acid (15.2 g, 0.1 mol) is placed in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

- Thionyl chloride (23.8 g, 0.2 mol) is added, and the mixture is refluxed for 2-3 hours.

- Excess thionyl chloride is removed by distillation under reduced pressure.

- The resulting 2-methoxybenzoyl chloride is used immediately for the next step without further purification.

Synthesis of this compound (Final Product)

- 2-amino-N-methylthiophene-3-carboxamide (7.8 g, 0.05 mol) is dissolved in anhydrous DMF (50 mL) under nitrogen atmosphere.

- Triethylamine (7.6 g, 0.075 mol) is added, and the solution is cooled to 0-5°C in an ice bath.

- 2-methoxybenzoyl chloride (8.5 g, 0.05 mol) in DMF (20 mL) is added dropwise over 30 minutes.

- The reaction mixture is allowed to warm to room temperature and stirred for an additional 5-6 hours.

- The reaction progress is monitored by TLC using ethyl acetate/hexane (1:1) as the mobile phase.

- Upon completion, the reaction mixture is poured into ice water (200 mL), and the precipitate is collected by filtration.

- The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from an appropriate solvent to afford pure this compound.

Analytical Characterization

The final product, this compound, can be characterized using various analytical techniques. Typical spectroscopic data expected for this compound include:

Spectroscopic Data

| Analytical Method | Expected Results |

|---|---|

| Melting Point | 180-185°C (depending on purity) |

| IR (KBr, cm⁻¹) | 3300-3200 (N-H stretching), 1670-1650 (C=O amide), 1600-1580 (aromatic C=C), 1250-1240 (C-O-C stretching) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.0-11.8 (s, 1H, NH-benzamide), 8.6-8.4 (q, 1H, NH-methylamide), 7.8-7.6 (d, 1H, thiophene-H), 7.5-7.4 (m, 2H, Ar-H), 7.2-7.0 (m, 2H, Ar-H), 7.0-6.8 (d, 1H, thiophene-H), 3.9-3.8 (s, 3H, OCH₃), 2.8-2.7 (d, 3H, NHCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165-164 (C=O, methylamide), 163-162 (C=O, benzamide), 157-156 (C-OCH₃), 144-142 (thiophene C-2), 134-132 (thiophene C-3), 130-128 (Ar-C), 127-125 (thiophene C-4, C-5), 120-118 (Ar-C), 112-110 (Ar-C), 56-55 (OCH₃), 26-25 (NHCH₃) |

| Mass Spectrometry | [M+H]⁺ calculated for C₁₄H₁₄N₂O₃S: 291.0803 |

Optimization of Reaction Parameters

Effect of Solvent on Yield and Purity

The choice of solvent significantly impacts the yield and purity of the final product. Table 3 presents comparative data on different solvents used for the amidation reaction:

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) | Observations |

|---|---|---|---|---|

| DMF | 85 | 98 | 5 | Excellent solubility, high yield |

| Acetonitrile | 78 | 95 | 6 | Good alternative to DMF |

| THF | 70 | 94 | 7 | Moderate yield, good purity |

| Dichloromethane | 65 | 92 | 8 | Lower yield, requires longer reaction time |

| Acetone | 60 | 90 | 10 | Poorest performance among tested solvents |

Base Selection for Optimal Reaction Conditions

The base used in the acylation reaction affects both yield and reaction kinetics. Various bases have been evaluated as shown in Table 4:

| Base | Equivalent | Yield (%) | Reaction Time (h) | Side Products |

|---|---|---|---|---|

| Triethylamine | 1.5 | 85 | 5 | Minimal |

| N,N-Diisopropylethylamine | 1.5 | 82 | 5.5 | Minimal |

| Pyridine | 2.0 | 78 | 6 | Some hydrolysis observed |

| Potassium carbonate | 2.0 | 75 | 8 | Increased hydrolysis |

| Sodium hydroxide | 1.0 | 60 | 10 | Significant ester hydrolysis |

Challenges and Considerations in Synthesis

Regioselectivity Issues

The thiophene core can undergo acylation at different positions, potentially leading to regioisomeric products. To ensure regioselectivity:

- The Gewald reaction is employed to establish the correct substitution pattern in the thiophene core

- Reaction conditions are carefully controlled to minimize side reactions

- The amino group at the C-2 position is more nucleophilic than other potentially reactive sites

Moisture Sensitivity

Several steps in the synthesis are sensitive to moisture, particularly:

- Preparation and handling of the acyl chloride intermediate

- The acylation reaction itself

To address this challenge:

- Anhydrous solvents are used

- Reactions are conducted under nitrogen or argon atmosphere

- Moisture-sensitive reagents are freshly prepared and used immediately

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors must be considered:

- Heat dissipation during exothermic steps, such as the addition of thionyl chloride or the acylation reaction

- Mixing efficiency in larger reaction vessels

- Purification methods that are amenable to larger quantities

For industrial-scale production, continuous flow reactors might offer advantages over batch processes, particularly for the Gewald reaction and the acylation step.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biochemical effects, such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

- The thiadiazol ring in 4d alters electronic properties, impacting glycosidase affinity .

- Substituent Effects : The 2-methoxybenzamido group is conserved in 4d and 6d, suggesting its role in π-stacking or hydrogen bonding. Replacement with methyl groups (Compound I) reduces polarity, correlating with antimicrobial activity .

Physicochemical and Spectroscopic Comparisons

Biological Activity

2-(2-Methoxybenzamido)-N-methylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, a methoxybenzamide moiety, and a carboxamide functional group, which contribute to its biological interactions. The structural diversity allows for various interactions with biological targets, making it a versatile candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, specific derivatives of similar compounds have shown significant antiproliferative effects against breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 1.2 to 5.3 μM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Similar Compound A | HCT116 | 2.2 |

| Similar Compound B | MCF-7 | 1.2 |

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of various enzymes, potentially inhibiting their activity. For example, compounds with similar structures have been shown to inhibit mitotic kinesins, which are crucial for cancer cell survival by promoting proper spindle formation during mitosis .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound likely interacts with specific enzymes involved in cell cycle regulation and proliferation.

- Receptor Binding : Its ability to bind to cellular receptors may modulate signaling pathways that control cell growth and apoptosis.

- Induction of Multipolar Spindles : Inhibition of certain kinesins can lead to multipolar spindle formation in cancer cells, resulting in aberrant cell division and increased cell death .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a marked increase in apoptotic markers compared to untreated controls.

- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates and improved survival outcomes, suggesting that the compound may have therapeutic potential against solid tumors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 2-methoxybenzoyl chloride with a pre-functionalized thiophene core (e.g., methyl 2-amino-thiophene-3-carboxylate) under anhydrous conditions. Key steps include:

- Acylation : Reacting the thiophene amine with 2-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .

- N-Methylation : Introducing the methyl group to the carboxamide using methyl iodide in dimethylformamide (DMF) .

- Yield Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of acylating agents), solvent polarity, and reaction time (e.g., reflux for 12–24 hours) improves yields to 60–75% .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxybenzamido protons at δ 7.5–8.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) validate functional groups .

- HPLC/LC-MS : Reverse-phase HPLC (C18 column, methanol-water gradient) ensures >95% purity; LC-MS confirms molecular weight .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing and heat transfer for acylation steps, reducing side products .

- Purification : Replace column chromatography with recrystallization (methanol/water) or fractional distillation for scalability .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time by 30% .

Q. How do structural modifications (e.g., substituents on the benzamido group) impact biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs (e.g., 3-nitro vs. 4-methoxy substituents) in bioassays. For example:

- 3-Fluoro substitution : Enhances antibacterial activity (MIC reduced by 50% vs. S. aureus) but increases cytotoxicity .

- 4-Methoxy group : Improves metabolic stability in hepatic microsome assays .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like DHFR (dihydrofolate reductase) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (oral vs. IP administration) and plasma half-life (LC-MS/MS) to identify absorption issues .

- Metabolite Identification : Incubate the compound with liver microsomes; analyze metabolites via HR-MS to detect inactivation pathways .

- Dose-Response Refinement : Adjust in vivo dosing regimens based on pharmacokinetic data to align with in vitro IC50 values .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cellular Imaging : Confocal microscopy with fluorescently tagged compounds to track subcellular localization (e.g., mitochondrial targeting) .

- Transcriptomics : RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis regulators) .

Data Analysis and Validation

Q. What statistical methods are suitable for analyzing dose-response data in bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC50/EC50 with 95% confidence intervals .

- ANOVA with Tukey’s Test : Compare multiple analogs’ bioactivity; report p-values <0.05 as significant .

Q. How can structural impurities be identified and mitigated during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to detect unreacted intermediates (e.g., unacetylated thiophene) .

- Process Controls : Implement in-line FTIR to monitor reaction progress and halt at >90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.